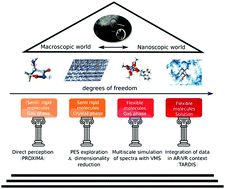Integration of theory, simulation, artificial intelligence and virtual reality: a four-pillar approach for reconciling accuracy and interpretability in computational spectroscopy
Physical Chemistry Chemical Physics Pub Date: 2021-07-28 DOI: 10.1039/D1CP02507D
Abstract
The established pillars of computational spectroscopy are theory and computer based simulations. Recently, artificial intelligence and virtual reality are becoming the third and fourth pillars of an integrated strategy for the investigation of complex phenomena. The main goal of the present contribution is the description of some new perspectives for computational spectroscopy, in the framework of a strategy in which computational methodologies at the state of the art, high-performance computing, artificial intelligence and virtual reality tools are integrated with the aim of improving research throughput and achieving goals otherwise not possible. Some of the key tools (e.g., continuous molecular perception model and virtual multifrequency spectrometer) and theoretical developments (e.g., non-periodic boundaries, joint variational-perturbative models) are shortly sketched and their application illustrated by means of representative case studies taken from recent work by the authors. Some of the results presented are already well beyond the state of the art in the field of computational spectroscopy, thereby also providing a proof of concept for other research fields.


Recommended Literature
- [1] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [2] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [3] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [4] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [5] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†
- [6] Molecular dynamics studies of native and substituted cyclodextrins in different media: 1. Charge derivation and force field performances†
- [7] Contents list
- [8] Contents list
- [9] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [10] Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines†










